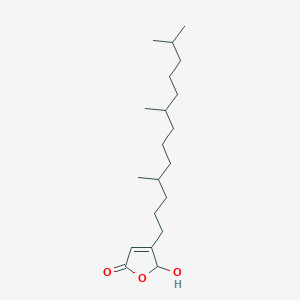
Cacospongionolide C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cacospongionolide C is a natural product found in Fasciospongia cavernosa with data available.
科学的研究の応用
Antimicrobial and Toxicity Studies
Cacospongionolide B, related to cacospongionolide C, was isolated from the sponge Fasciospongia cavernosa. It has demonstrated antimicrobial activity and was assessed for its toxicity in brine shrimp and fish. These studies contribute to understanding the potential biomedical applications of cacospongionolide compounds (De Rosa, Crispino, De Giulio, Iodice, Pronzato & Zavodnik, 1995).
Anti-Inflammatory and Inhibitory Effects
Research has shown that cacospongionolide B, closely related to this compound, suppresses the expression of inflammatory enzymes and tumor necrosis factor-alpha. It does this by inhibiting nuclear factor-kappa B activation. This finding is crucial for understanding the compound's role in controlling inflammatory responses (Posadas, De Rosa, Terencio, Payá & Alcaraz, 2003).
Modulation of Inflammatory Processes
Cacospongionolide B, a derivative of this compound, is effective in modulating acute and chronic inflammatory processes. It inhibits secretory phospholipase A2 and has shown anti-inflammatory properties in both in vitro and in vivo studies. This highlights the compound's potential in developing new anti-inflammatory agents (Pastor, De Rosa, De Giulio, Payá & Alcaraz, 1999).
Synthesis and Structural Analysis
Efforts in synthesizing and understanding the structure of cacospongionolide compounds, including this compound, have been made. These studies are crucial for the development of synthetic analogs and understanding their biological activities. Such research can lead to new pharmaceutical applications (Demeke & Forsyth, 2003).
Apoptosis-Inducing Potential in Cancer Cells
Cacospongionolide compounds have been studied for their ability to induce apoptosis in human carcinoma cell lines. This research is significant for cancer therapy, as these compounds could potentially be used to inhibit cancer cell proliferation and induce cell death (De Stefano, Tommonaro, Malik, Iodice, De Rosa, Maiuri & Carnuccio, 2012).
特性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
2-hydroxy-3-(4,8,12-trimethyltridecyl)-2H-furan-5-one |
InChI |
InChI=1S/C20H36O3/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18-14-19(21)23-20(18)22/h14-17,20,22H,5-13H2,1-4H3 |
InChIキー |
IRNGMDLJKPYZSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=CC(=O)OC1O |
同義語 |
cacospongionolide C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione](/img/structure/B1248959.png)
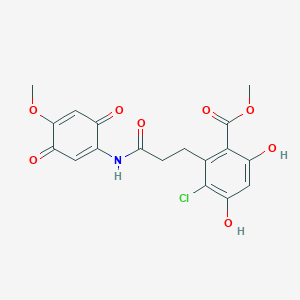
![(3S,4R,7R,9S,10S,13S,14S,16R,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B1248962.png)
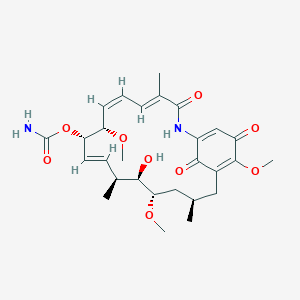
![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)
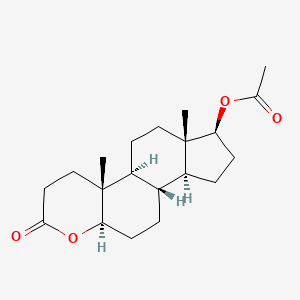
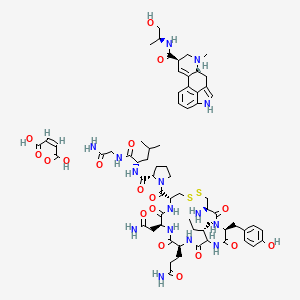
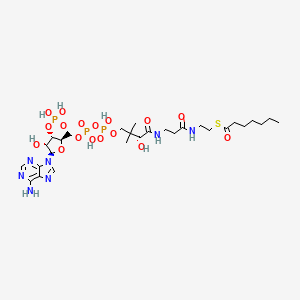
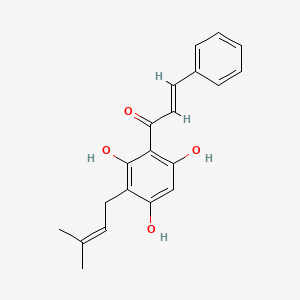
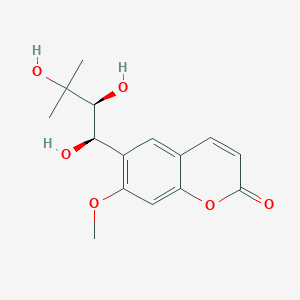
![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)
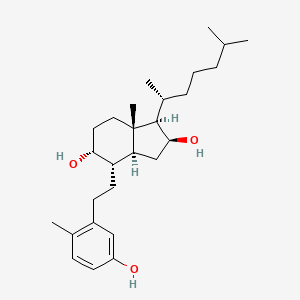
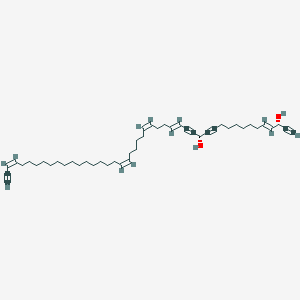
![2,3-Dimethoxy-11-[2-(dimethylamino)ethyl]-11,12-dihydro-8,9-(methylenedioxy)-5,6,11-triazachrysene-12-one](/img/structure/B1248977.png)